4-(Chloromethyl)-2-heptadecyl-1,3-dioxolan
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Overview
Description
4-(Chloromethyl)-2-heptadecyl-1,3-dioxolan is a complex organic compound characterized by its unique structure, which includes a chloromethyl group and a long heptadecyl chain. This compound belongs to the class of dioxolans, which are cyclic acetals derived from diols. Its molecular structure imparts specific chemical properties that make it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chloromethylation Reaction: The chloromethyl group can be introduced into the compound through a chloromethylation reaction, typically using formaldehyde and hydrochloric acid.
Heptadecyl Chain Addition: The heptadecyl chain can be attached to the dioxolane ring through a series of organic synthesis steps, including the use of alkyl halides and nucleophilic substitution reactions.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis processes, often carried out in controlled environments to ensure purity and yield. These processes may include the use of catalysts and specific reaction conditions to optimize the production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the heptadecyl chain or the chloromethyl group is oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group into a methylene group, altering the compound's chemical properties.
Substitution: Substitution reactions can replace the chloromethyl group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, ketones, carboxylic acids.
Reduction Products: Methylenes.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-heptadecyl-1,3-dioxolan has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-heptadecyl-1,3-dioxolan exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with lipid bilayers and enzyme inhibition.
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: Contains a chloromethyl group attached to a benzoic acid moiety.
4-(Chloromethyl)benzoyl chloride: Similar structure but with a benzoyl chloride group instead of a dioxolane ring.
Chloromethyl group derivatives: Various organochlorine compounds with different functional groups.
Uniqueness: 4-(Chloromethyl)-2-heptadecyl-1,3-dioxolan is unique due to its combination of a chloromethyl group and a long heptadecyl chain, which imparts distinct chemical and physical properties compared to other chloromethyl derivatives. This combination allows for specific applications in synthesis, biology, and industry that are not possible with simpler chloromethyl compounds.
Properties
CAS No. |
54788-10-2 |
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Molecular Formula |
C21H41ClO2 |
Molecular Weight |
361.0 g/mol |
IUPAC Name |
4-(chloromethyl)-2-heptadecyl-1,3-dioxolane |
InChI |
InChI=1S/C21H41ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-19-20(18-22)24-21/h20-21H,2-19H2,1H3 |
InChI Key |
RASFPEUANGURHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1OCC(O1)CCl |
Origin of Product |
United States |
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